Cas no 61190-77-0 (Hexanedioic acid, bis(2-furanylmethyl) ester)

Hexanedioic acid, bis(2-furanylmethyl) ester is a diester derivative of hexanedioic acid (adipic acid) and furfuryl alcohol. This compound is characterized by its bifunctional structure, incorporating both aliphatic and furan ring components, which may impart unique reactivity and compatibility in polymer and resin applications. Its ester linkages and furan moieties suggest potential utility as a monomer in polycondensation reactions or as a plasticizer with enhanced thermal stability. The presence of the furan group could also facilitate further chemical modifications, such as crosslinking or functionalization. This product may be of interest in specialty material synthesis, where tailored ester-based intermediates are required.
Hexanedioic acid, bis(2-furanylmethyl) ester structure
61190-77-0 structure
Product Name:Hexanedioic acid, bis(2-furanylmethyl) ester
CAS No:61190-77-0
MF:C16H18O6
MW:306.310525417328
CID:489114
PubChem ID:12269171
Update Time:2025-06-28

Hexanedioic acid, bis(2-furanylmethyl) ester Chemical and Physical Properties

Names and Identifiers

    • Hexanedioic acid, bis(2-furanylmethyl) ester
    • bis(furan-2-ylmethyl) hexanedioate
    • 61190-77-0
    • SLSHDMNFHLQTSK-UHFFFAOYSA-N
    • Bis(furan-2-ylmethyl) adipate
    • difurfuryl adipate
    • SCHEMBL4624403
    • DTXSID40483292
    • Bis(furfuryl)adipate
    • Inchi: 1S/C16H18O6/c17-15(21-11-13-5-3-9-19-13)7-1-2-8-16(18)22-12-14-6-4-10-20-14/h3-6,9-10H,1-2,7-8,11-12H2
    • InChI Key: SLSHDMNFHLQTSK-UHFFFAOYSA-N
    • SMILES: O(CC1=CC=CO1)C(CCCCC(=O)OCC1=CC=CO1)=O

Computed Properties

  • Exact Mass: 306.11034
  • Monoisotopic Mass: 306.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • PSA: 78.88

Hexanedioic acid, bis(2-furanylmethyl) ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01IEB7-5g
Hexanedioic acid, bis(2-furanylmethyl) ester
61190-77-0 96%
5g
$95.00 2024-04-22
1PlusChem
1P01IEB7-25g
Hexanedioic acid, bis(2-furanylmethyl) ester
61190-77-0 96%
25g
$235.00 2024-04-22

Hexanedioic acid, bis(2-furanylmethyl) ester Related Literature

Additional information on Hexanedioic acid, bis(2-furanylmethyl) ester

Hexanedioic acid, bis(2-furanylmethyl) ester (CAS No. 61190-77-0): A Comprehensive Overview

Hexanedioic acid, bis(2-furanylmethyl) ester, identified by its Chemical Abstracts Service (CAS) number CAS No. 61190-77-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains.

The molecular structure of Hexanedioic acid, bis(2-furanylmethyl) ester consists of a hexanedioic acid backbone, which is esterified at both ends with 2-furanylmethyl groups. This configuration imparts a high degree of versatility to the compound, making it a valuable intermediate in synthetic chemistry. The presence of furfuryl moieties enhances its reactivity, allowing for diverse chemical modifications that can be tailored for specific applications.

In recent years, the pharmaceutical industry has shown increasing interest in Hexanedioic acid, bis(2-furanylmethyl) ester due to its potential as a precursor in the synthesis of bioactive molecules. Its structural framework is conducive to the development of drugs targeting various therapeutic areas, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. The compound's ability to undergo selective functionalization makes it an attractive candidate for drug discovery programs.

One of the most compelling aspects of Hexanedioic acid, bis(2-furanylmethyl) ester is its role in the synthesis of complex organic molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. These studies highlight the compound's potential as a building block in medicinal chemistry.

The chemical synthesis of Hexanedioic acid, bis(2-furanylmethyl) ester involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity levels. These techniques not only enhance the efficiency of production but also minimize environmental impact, aligning with the principles of green chemistry.

Recent advancements in computational chemistry have further elucidated the mechanistic pathways associated with Hexanedioic acid, bis(2-furanylmethyl) ester. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches complement experimental work by predicting structural changes and optimizing synthetic routes.

The applications of Hexanedioic acid, bis(2-furanylmethyl) ester extend beyond pharmaceuticals into materials science. Its unique structural features make it suitable for developing polymers with enhanced mechanical and thermal properties. Researchers are exploring its potential use in creating biodegradable materials and coatings that are environmentally friendly.

In conclusion, Hexanedioic acid, bis(2-furanylmethyl) ester (CAS No. 61190-77-0) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its structural versatility and reactivity make it a valuable tool for developing novel bioactive molecules and advanced materials. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, driving innovation across multiple disciplines.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.